L-Penicillamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Penicillamine-d6 is a chemical compound with the molecular formula C5H5D6NO2S . It is chemically known as ®-2-amino-3-mercapto-3-(methyl-d3)butanoic-4,4,4-d3 acid . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular structure of L-Penicillamine-d6 is characterized by the presence of a mercapto group (S), an amino group (NH2), and a carboxyl group (COOH) . The presence of these functional groups plays a significant role in its chemical reactions and biological activity.Chemical Reactions Analysis
One study discusses a novel competitive-displacement fluorescence assay for L-penicillamine based on the reaction between the target and N-acetyl-L-cysteine-capped CdTe quantum dots for copper ions . The fluorescence of the CdTe QDs decreased significantly in the presence of cupric ions (Cu2+) due to the binding of Cu2+ to NALC on the surface of the CdTe QDs, but the addition of L-PA immediately resulted in efficient fluorescence recovery of the modulated CdTe QDs .Safety And Hazards
Future Directions
L-Penicillamine-d6 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillamine . This suggests potential future applications in the pharmaceutical industry, particularly in the development and production of drugs.
properties
IUPAC Name |
(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-CWJIZBONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Penicillamine-d6 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.